3-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-24-13-9-7-12(8-10-13)22-16(19-20-17(22)25-2)11-21-14-5-3-4-6-15(14)26-18(21)23/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLUUXQRNYALTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SC)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the triazole ring through the reaction of isothiocyanates with hydrazides, followed by the introduction of the methoxyphenyl and methylsulfanyl groups. The benzothiazole moiety is then introduced through cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine
The compound has shown promise in preliminary studies as a potential therapeutic agent for the treatment of certain diseases, including cancer and infectious diseases.
Industry
In industrial applications, the compound is explored for its use in the development of new polymers and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for other functional groups, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxyphenyl and benzothiazole groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and biological activities of the target compound and analogous derivatives:
Key Observations:
Substituent Effects on Activity :
- The 4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane penetration, critical for antifungal action . This contrasts with 4-chlorophenyl/fluorophenyl groups in , which are electron-withdrawing and may alter electronic distribution but lack explicit activity data .
- The methylsulfanyl group in the target compound is a sulfur-containing substituent, which is often associated with improved bioavailability and target binding. Similar sulfur-based groups (e.g., thiazolylthio in ) are common in bioactive molecules but require further comparative studies .
Benzothiazole Modifications :
Triazole Core Variations :
Structural Characterization Tools
Crystallographic studies using SHELX () and ORTEP-III () have been critical in resolving the planar and non-planar conformations of similar triazole derivatives, such as the perpendicular orientation of fluorophenyl groups in . These tools underscore the importance of structural rigidity/flexibility in bioactivity.
Biological Activity
The compound 3-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a novel triazole derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a benzothiazole moiety. These structural components are known to contribute to various biological activities. The presence of the methoxy and methylsulfanyl groups enhances its pharmacological profile.
Molecular Formula
- C : 18
- H : 20
- N : 4
- O : 2
- S : 1
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to the one exhibit significant activity against various pathogens:
- Antibacterial : Research indicates that triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal : The triazole ring is pivotal in antifungal activity, with some derivatives outperforming established antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound's structural features suggest it may interact with cancer cell pathways:
- Mechanism of Action : Triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
- Case Studies : In vitro studies have shown that related triazole compounds can significantly reduce the viability of cancer cell lines, making them promising candidates for further development .
Other Biological Effects
- Anti-inflammatory Activity : Some studies indicate that triazole derivatives possess anti-inflammatory properties, which may enhance their therapeutic potential in treating inflammatory diseases .
- Antioxidant Properties : The presence of phenolic groups in similar compounds has been linked to antioxidant activity, providing additional health benefits by combating oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Methylsulfanyl Group | Contributes to antimicrobial potency |
| Benzothiazole Moiety | Imparts additional pharmacological effects |
Research indicates that modifications in these groups can lead to significant variations in biological activity. For example, the introduction of electron-donating groups at specific positions on the triazole ring has been shown to enhance antibacterial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
